molecular formula C14H13NO2 B1421718 2-(4-Methoxybenzoyl)-3-methylpyridine CAS No. 1187170-82-6

2-(4-Methoxybenzoyl)-3-methylpyridine

Cat. No. B1421718
CAS RN: 1187170-82-6
M. Wt: 227.26 g/mol
InChI Key: QLWHCWTVJNBAPY-UHFFFAOYSA-N
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Description

“2-(4-Methoxybenzoyl)-3-methylpyridine” is a compound that contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, a methoxy group (-OCH3), and a benzoyl group (C6H5CO-). The methoxy group is an ether that consists of a methyl group linked to an oxygen atom. The benzoyl group is a type of acyl group derived from benzoic acid .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxybenzoyl)-3-methylpyridine” would likely consist of a pyridine ring substituted with a methyl group at the 3-position and a 4-methoxybenzoyl group at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methoxybenzoyl)-3-methylpyridine” would depend on the specific conditions and reagents used. The pyridine ring is nucleophilic and can undergo electrophilic substitution reactions, while the carbonyl group in the benzoyl moiety can undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxybenzoyl)-3-methylpyridine” would depend on its specific structure. For example, the presence of the pyridine ring would likely make the compound basic, while the presence of the benzoyl group would likely make the compound somewhat polar .

Scientific Research Applications

Crystallography and Molecular Structure

Research on stilbazole derivatives, which are related to 2-(4-Methoxybenzoyl)-3-methylpyridine, has contributed to our understanding of crystal structures and molecular interactions. For instance, the study of bis{(E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium} tetraiodidocadmium(II) and its analogs sheds light on the arrangements and bonding within these compounds, providing insights into their potential applications in materials science and molecular engineering (Antony et al., 2018).

Supramolecular Chemistry

Studies on 2-amino-4-methylpyridinium and its derivatives, similar in structure to the query compound, reveal the significance of supramolecular associations and hydrogen bonding in forming complex structures. These compounds serve as models for designing molecular assemblies with specific functions, highlighting the role of non-covalent interactions in the development of new materials and sensors (Khalib et al., 2014).

Organic Synthesis and Catalysis

The synthesis and characterization of related compounds, such as Schiff bases and pyridine derivatives, underscore the utility of 2-(4-Methoxybenzoyl)-3-methylpyridine analogs in organic synthesis. These studies provide frameworks for the development of novel catalysts and synthetic routes, enhancing the efficiency of chemical reactions and the creation of new molecules for various applications (Linsha, 2015).

Mechanism of Action

The mechanism of action of “2-(4-Methoxybenzoyl)-3-methylpyridine” would depend on its specific use. For example, if it’s used as an intermediate in organic synthesis, its mechanism of action would involve its reactions with other compounds to form the desired product .

Future Directions

The future directions for “2-(4-Methoxybenzoyl)-3-methylpyridine” would depend on its potential applications. For example, if it’s a useful intermediate in organic synthesis, research might focus on developing more efficient methods for its synthesis .

properties

IUPAC Name

(4-methoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-4-3-9-15-13(10)14(16)11-5-7-12(17-2)8-6-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWHCWTVJNBAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237529
Record name (4-Methoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187170-82-6
Record name (4-Methoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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